Product packaging for Ethylidenehydrazine(Cat. No.:CAS No. 5799-73-5)

Ethylidenehydrazine

Cat. No.: B14726149
CAS No.: 5799-73-5
M. Wt: 58.08 g/mol
InChI Key: SFYLHIMXJQGKGZ-UHFFFAOYSA-N
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Description

Ethylidenehydrazine (CAS 5799-73-5) is an organic compound with the molecular formula C2H6N2 and a molecular weight of 58.08 g/mol . It serves as a fundamental hydrazone-based building block in organic and medicinal chemistry research. This compound is structurally characterized by an ethylidene group linked to a hydrazine unit, making it a valuable precursor for the construction of diverse nitrogen-containing heterocycles . Its primary research value lies in its role as a key synthon for the synthesis of various pharmacologically active heterocyclic systems, including azoles (e.g., thiazoles, triazoles) and azines (e.g., pyrimidines) . Derivatives of this compound have been explored for a wide spectrum of biological activities, functioning as antitumor, antimicrobial, antifungal, antiviral, and anticonvulsant agents in research settings . Furthermore, this compound derivatives have been investigated as potential thrombopoietin receptor agonists in pharmacological research . The compound's reactivity allows for cyclocondensation and other transformations to access complex molecular architectures . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2 B14726149 Ethylidenehydrazine CAS No. 5799-73-5

Properties

CAS No.

5799-73-5

Molecular Formula

C2H6N2

Molecular Weight

58.08 g/mol

IUPAC Name

ethylidenehydrazine

InChI

InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3

InChI Key

SFYLHIMXJQGKGZ-UHFFFAOYSA-N

Canonical SMILES

CC=NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidenehydrazine can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{CH}= \text{N}-\text{NH}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalysts and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Ethylidenehydrazine acts as a nucleophile in reactions with electrophiles such as chloroformates and alkyl halides:

  • Reaction with Chloroformates :
    Hydrazine hydrazones react with chloroformates (ClCOOR) in the presence of alkali to form ethylidene hydrazinoformates .
    Key Data :

    SubstrateProductYieldTemperature
    Hydrazone (II)Ethylidene hydrazinoformate (I)96%-10–100°C

Condensation Reactions

This compound derivatives participate in condensation with aldehydes and ketones to form hydrazones and azines:

  • Formation of Hydrazones :
    Reaction with aldehydes (e.g., benzaldehyde) produces hydrazones, confirmed by IR and NMR spectroscopy :

    C₂H₅NHNH₂ + RCHOC₂H₅N=NH–CHR\text{C₂H₅NHNH₂ + RCHO} \rightarrow \text{C₂H₅N=NH–CHR}
    • 1H-NMR Peaks : δ 2.28 (CH₃), δ 10.81 (NH) .

  • Microwave-Assisted Synthesis :
    Condensation under microwave irradiation (100 W, 3 minutes) yields bis-ethylidene hydrazines with 78% efficiency .

Electrochemical N–N Coupling

This compound derivatives are intermediates in electrochemical strategies for hydrazine synthesis:

  • Oxidative Coupling of Imines :
    Benzophenone imine undergoes electrochemical coupling using iodine or copper catalysts to form azines, which hydrolyze to hydrazine .
    Key Metrics :

    MethodOverpotential (V)Efficiency
    I₂-Mediated0.2772%
    Cu-Catalyzed0.3568%

Reactivity Studies

Comparative studies with amines reveal distinct reactivity patterns:

  • Nucleophilicity Parameters :
    this compound exhibits nucleophilicity similar to methylamine in acetonitrile and water :

    CompoundNN (Nucleophilicity)sNs_N
    N₂H₄5.20.8
    CH₃NH₂5.10.7
  • Brønsted Basicity :
    pKaK_a of this compound is ~5.9, comparable to ammonia (pKaK_a 9.25) .

Scientific Research Applications

Ethylidenehydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.

    Biology: this compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored the use of this compound in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.

    Industry: In industrial applications, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethylidenehydrazine involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • This compound lacks aromaticity in its substituents, reducing π-π interactions but enhancing flexibility compared to benzylidene derivatives .
  • The ethylidene group induces steric hindrance, limiting coplanarity with adjacent aromatic rings (dihedral angles: 7.84°–20.51°) , whereas benzylidene derivatives exhibit tighter conjugation with aromatic systems .

Catalytic Differences :

  • This compound synthesis often uses ketones, while benzylidene derivatives predominantly employ aldehydes .
  • Acylhydrazones necessitate methanol for esterification, a step absent in this compound preparations .

Thermal and Chemical Stability

  • This compound Complexes : Exhibit thermal stability up to 250°C, as seen in Hg(II) and Pd(II) complexes, with decomposition pathways involving ligand loss .
  • Benzylidene Derivatives : Higher thermal stability (280–300°C) due to aromatic stabilization .
  • Acylhydrazones : Prone to E/Z isomerization under UV light or heat, reducing stability compared to rigid this compound derivatives .

Molecular Geometry and Crystallography

  • This compound : The central N–N–C–C plane forms dihedral angles of 7.84°–20.51° with aromatic rings, limiting conjugation .
  • Benzylidene Derivatives : Near-coplanar arrangements (dihedral angles < 5°) enhance electronic delocalization and crystallinity .

Q & A

Q. What are the established synthetic routes for ethylidenehydrazine derivatives, and how can reaction parameters be optimized?

this compound derivatives are typically synthesized via diazotization of aniline derivatives followed by reduction. For example, phenylhydrazine (a related compound) is prepared by reducing diazonium salts with sodium sulfite/NaOH, followed by acid precipitation and neutralization . Optimization involves adjusting catalysts (e.g., Pd-based catalysts in palladium-catalyzed hydroamination), temperature (25–80°C), and solvent systems (aqueous HCl or ethanol) to improve yield and purity. Reaction monitoring via TLC or HPLC is critical .

Q. How is this compound utilized in carbonyl compound identification, and what analytical methods confirm these reactions?

this compound reacts with aldehydes/ketones to form hydrazones, which are characterized by distinct melting points or spectroscopic signatures. For validation:

  • UV-Vis spectroscopy detects hydrazone formation via absorbance shifts (e.g., 250–400 nm).
  • HPLC with phosphomolybdic acid (PMA) as a derivatizing agent separates and quantifies products .
  • Melting point analysis compares experimental values to literature data for identification .

Q. What safety protocols are essential when handling this compound derivatives in the lab?

  • Use concentrated HCl and sodium nitrite in fume hoods due to toxic fumes .
  • Neutralize acidic byproducts (e.g., phenylhydrazine hydrochloride) with NaOH under controlled conditions.
  • Store derivatives in airtight containers away from light to prevent decomposition .

Advanced Research Questions

Q. What computational methods predict the stability and reactivity of this compound complexes?

Density Functional Theory (DFT) calculates bond angles (e.g., 21.72°–23.44° between this compound and aryl groups) and electron distribution to predict stability. Comparative studies with X-ray crystallography data validate computational models . Molecular dynamics simulations further assess solvent effects on hydrazone formation kinetics.

Q. How can contradictory spectroscopic data in this compound characterization be resolved?

Contradictions arise from solvent polarity, impurities, or tautomerism. Mitigation strategies include:

  • Cross-validating NMR (¹H/¹³C) and IR spectra with computational predictions.
  • Using high-resolution mass spectrometry (HRMS) to confirm molecular ions.
  • Conducting controlled recrystallization to isolate pure isomers .

Q. What mechanistic insights explain the role of this compound in palladium-catalyzed allylic amination?

this compound acts as a nucleophile in Pd-catalyzed reactions, forming π-allyl palladium intermediates. Kinetic studies reveal that electron-withdrawing substituents on the hydrazine moiety accelerate oxidative addition. In situ FTIR monitors intermediate stability, while Hammett plots correlate substituent effects with reaction rates .

Q. How do steric and electronic factors influence the selectivity of this compound-mediated Fischer indole synthesis?

  • Steric effects : Bulky substituents on the aldehyde/ketone favor indole formation at less hindered positions.
  • Electronic effects : Electron-deficient aryl groups enhance cyclization rates due to increased electrophilicity.
  • Acid catalysis : HCl or H₂SO₄ promotes tautomerization and ammonia elimination, tracked via pH-dependent kinetic studies .

Methodological Considerations

Q. Table 1: Key Analytical Techniques for this compound Derivatives

TechniqueApplicationExample ParametersReference
HPLC-PMAQuantification of hydrazonesColumn: C18; Mobile phase: 0.1M HCl
DFT SimulationsStability prediction of complexesB3LYP/6-31G* basis set
Pd-catalyzedAllylic amination optimizationCatalyst: Pd(OAc)₂; Temp: 80°C

Q. Addressing Research Gaps

  • Unresolved challenges : Hydrazine derivative toxicity in biological assays requires structure-activity relationship (SAR) studies.
  • Future directions : Explore this compound’s role in asymmetric catalysis or metal-organic frameworks (MOFs) for gas storage .

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